molecular formula C12H11BrFNO B1437865 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 1217862-60-6

3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B1437865
CAS No.: 1217862-60-6
M. Wt: 284.12 g/mol
InChI Key: CBRHBBGDXLBNCE-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C₁₂H₁₁BrFNO and a molecular weight of 284.13 g/mol It is known for its unique structure, which includes a cyclohexenone ring substituted with a bromo-fluoroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 4-bromo-2-fluoroaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines or alcohols .

Scientific Research Applications

3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one
  • 4-Bromo-2-fluoroaniline
  • Cyclohex-2-en-1-one derivatives

Uniqueness

3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(4-bromo-2-fluoroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFNO/c13-8-4-5-12(11(14)6-8)15-9-2-1-3-10(16)7-9/h4-7,15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRHBBGDXLBNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one
Reactant of Route 2
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3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one
Reactant of Route 3
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3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one
Reactant of Route 4
3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one

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